7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Beschreibung
This compound features a tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core fused with a piperazine sulfonyl group substituted with a 3,4-dimethoxybenzoyl moiety. The structural complexity arises from its bicyclic piperazine linkage and electron-rich aromatic substituents, which influence its physicochemical properties and biological interactions.
Eigenschaften
IUPAC Name |
7-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-33-21-7-5-19(16-22(21)34-2)25(30)26-10-12-27(13-11-26)35(31,32)20-14-17-4-3-9-28-23(29)8-6-18(15-20)24(17)28/h5,7,14-16H,3-4,6,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHCEUVFSJPWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
a) 7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one
- Key Difference : Replacement of 3,4-dimethoxybenzoyl with 3-fluorobenzoyl.
b) 7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one
- Key Difference : 3,4-Dimethyl substituents instead of methoxy groups.
- Implications : Methyl groups lack the electron-donating effects of methoxy, reducing polarity and possibly decreasing solubility. This modification may favor hydrophobic interactions in binding pockets, as seen in kinase inhibitors .
Core Structural Modifications
a) 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]pentaene-2,4-dione (Compound 20)
- Key Difference : A butyl-linked piperazine and a modified tricyclic core with additional ketone groups.
- Biological studies show 5-HTR affinity, suggesting the tricyclic core’s rigidity is critical for receptor engagement .
b) 4e: Chromen-2-one Derivatives with Piperazine Moieties
- Key Difference : Chromen-2-one core instead of tricyclic azatricyclo.
- Implications : The planar chromen-2-one system may facilitate π-π stacking interactions absent in the tricyclic system, altering selectivity for enzymes like acetylcholinesterase .
Data Tables: Comparative Analysis
*Calculated using ChemDraw and PubChem tools.
Biologische Aktivität
The compound 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one represents a novel chemical entity with potential therapeutic applications. Its structure incorporates a piperazine moiety known for diverse biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects based on available research findings.
Chemical Structure
The compound's structural formula can be represented as follows:
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis with varying degrees of efficacy .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | |
| Compound B | Bacillus subtilis | 18 | |
| 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl} | TBD | TBD |
2. Enzyme Inhibition
The compound has also shown promise in enzyme inhibition studies. Specifically, piperazine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections respectively. For example, certain derivatives displayed IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic application .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 | |
| Compound B | Urease | 0.63 | |
| 7-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl} | TBD | TBD |
Case Study 1: Anticancer Potential
In a recent study evaluating the anticancer potential of similar piperazine derivatives, compounds were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Study 2: Hypoglycemic Activity
Another study assessed the hypoglycemic effects of piperazine-based compounds in diabetic models. The findings suggested that these compounds could significantly lower blood glucose levels by enhancing insulin sensitivity and modulating glucose metabolism pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
